molecular formula C7H10ClN3O B2392393 1-Pyridazin-3-ylazetidin-3-ol;hydrochloride CAS No. 2567498-16-0

1-Pyridazin-3-ylazetidin-3-ol;hydrochloride

Cat. No. B2392393
CAS RN: 2567498-16-0
M. Wt: 187.63
InChI Key: MFMFQHQBVIDGIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazin-3 (2H)-one derivatives, which are related to 1-Pyridazin-3-ylazetidin-3-ol;hydrochloride, has been detailed in a number of comprehensive reviews . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Chemical Reactions Analysis

Pyridazin-3 (2H)-one derivatives have attracted the attention of medicinal chemists during the last decade due to their diverse pharmacological activities . Easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .

Scientific Research Applications

1-Pyridazin-3-ylazetidin-3-ol;hydrochloride has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and anti-tumor effects. Additionally, this compound has been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Pyridazin-3-ylazetidin-3-ol;hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at relatively low concentrations, which makes it a useful tool for studying various biological processes. However, one of the main limitations of using this compound is its relatively complex synthesis method, which may limit its availability and use in certain research settings.

Future Directions

There are several future directions for the study of 1-Pyridazin-3-ylazetidin-3-ol;hydrochloride. One potential area of research is the development of new drug candidates based on this compound. By modifying the chemical structure of this compound, it may be possible to create new compounds with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-Pyridazin-3-ylazetidin-3-ol;hydrochloride is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing this compound is through the reaction of 3-aminopyridazine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-Pyridazin-3-ylazetidin-3-ol.

properties

IUPAC Name

1-pyridazin-3-ylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-6-4-10(5-6)7-2-1-3-8-9-7;/h1-3,6,11H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMFQHQBVIDGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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